Defined CB1 Receptor Antagonism Mechanism vs. Multi-Target Piperazine Derivatives
This compound is explicitly annotated as a Cannabinoid-1 (CB1) receptor antagonist in the Therapeutic Target Database, a designation assigned on the basis of patent-sourced pharmacological data [1]. This contrasts with the majority of simple piperazine derivatives bearing thiophen-3-ylmethyl or methylstyryl sulfonyl groups, which either lack curated target annotations or are reported with promiscuous receptor binding profiles [2]. The discrete, single-target mechanism of action reduces the potential for off-target pharmacology that complicates evaluation of structurally related but uncharacterized sulfonylated piperazines.
| Evidence Dimension | Curated target mechanism annotation |
|---|---|
| Target Compound Data | CB1 receptor antagonist (TTD Drug ID: D07NAA; Target ID: T76685) |
| Comparator Or Baseline | Typical uncharacterized piperazine derivatives (e.g., 1-(thiophen-3-ylmethyl)piperazine): No curated CB1 antagonist annotation |
| Quantified Difference | Presence vs. absence of validated CB1 antagonist annotation in authoritative target database |
| Conditions | Curation from patent pharmacological data as recorded in TTD [1] |
Why This Matters
Selection of a compound with a validated target annotation minimizes the risk of investing in an uncharacterized analog with unknown or promiscuous pharmacology.
- [1] Therapeutic Target Database (TTD). Drug Entry: Sulfonylated piperazine derivative 4 (Drug ID: D07NAA). Target: Cannabinoid receptor 1 (CB1), Antagonist. Indication: Obesity. Accessed 2026. View Source
- [2] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015;25(10):1093-116. doi:10.1517/13543776.2015.1064898. View Source
